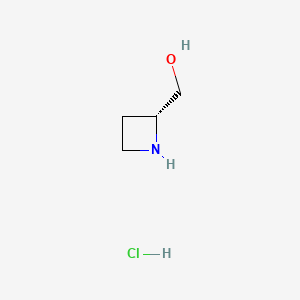

(R)-2-Azetidinemethanol

描述

属性

IUPAC Name |

[(2R)-azetidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWNKCHSPDIQW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Azetidinemethanol: Core Properties and Applications

This guide provides a comprehensive technical overview of (R)-2-Azetidinemethanol, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of high-value pharmaceutical agents.

Introduction: The Significance of the Strained Ring

This compound, a chiral 4-membered heterocyclic compound, has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its rigid, strained azetidine ring offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The presence of both a secondary amine and a primary alcohol provides two reactive centers for further chemical modification, making it a versatile scaffold in the design of novel therapeutics. This guide will provide the foundational knowledge necessary to effectively utilize this potent building block in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis.

Core Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 209329-11-3 | [2] |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [2] |

| Appearance | Colorless oil (predicted) | [3] |

| Boiling Point | 151.9 ± 13.0 °C at 760 mmHg (predicted) | [3] |

| Density | 1.017 ± 0.06 g/cm³ (predicted) | [3] |

| pKa | 14.77 ± 0.10 (predicted) | [3] |

| Storage | 2-8°C, sealed in a dry, dark place | [4] |

Spectroscopic Data Interpretation

While a dedicated, publicly available repository of spectra for this compound is not readily accessible, data from closely related azetidine derivatives and general spectroscopic principles allow for a confident prediction of its spectral characteristics.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the hydroxymethyl group. The diastereotopic protons of the CH₂ group adjacent to the chiral center will likely appear as a complex multiplet. The proton on the chiral carbon (C2) will also be a multiplet due to coupling with the adjacent ring protons. The protons on the C3 and C4 positions of the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the hydroxymethyl group (CH₂OH) is expected to resonate in the range of 50-90 ppm. The chiral carbon (C2) will also be in a similar region. The other two carbons of the azetidine ring will appear at higher field (lower ppm values).[5]

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the C-H bonds of the alkyl chain.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region for the C-O single bond of the primary alcohol.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the following fragmentation pathways:

-

Molecular Ion (M⁺): A peak at m/z = 87 corresponding to the molecular weight of the compound.

-

Loss of a Hydroxymethyl Radical: A significant fragment at m/z = 56, resulting from the cleavage of the C-C bond between the azetidine ring and the hydroxymethyl group.

-

Ring Opening and Fragmentation: The strained azetidine ring can undergo various ring-opening fragmentations, leading to a complex pattern of smaller ions.

Synthesis of this compound

The enantioselective synthesis of this compound is a key challenge and a critical step for its use in pharmaceutical applications. Several strategies have been developed, primarily revolving around the use of chiral starting materials or chiral resolution techniques.

Synthesis from a Chiral Precursor: A Representative Protocol

A patented method describes the synthesis of the (S)-enantiomer starting from an optically active 4-oxo-2-azetidinecarboxylic acid derivative.[6] A similar approach can be envisioned for the (R)-enantiomer. The key transformation involves the reduction of a carboxylic acid derivative to the corresponding primary alcohol.

Conceptual Workflow for Synthesis:

References

- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]

- 2. CAS 209329-11-3 | this compound - Synblock [synblock.com]

- 3. This compound | 209329-11-3 [amp.chemicalbook.com]

- 4. 209329-11-3|(R)-Azetidin-2-ylmethanol|BLD Pharm [bldpharm.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-2-Azetidinemethanol: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity offer unique advantages in the design of novel therapeutic agents, providing a balance between structural pre-organization and metabolic stability that is often superior to that of its smaller (aziridine) or larger (pyrrolidine) homologues[1]. This constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Among the diverse array of substituted azetidines, chiral derivatives such as (R)-2-Azetidinemethanol represent key building blocks, enabling the synthesis of complex, three-dimensional molecules with defined stereochemistry—a critical factor for pharmacological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, a valuable tool for researchers in the field of drug discovery.

Core Compound Identification

Chemical Structure:

Caption: Core identification of this compound.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source(s) |

| Appearance | Colorless oil | [2] |

| Boiling Point | 151.9 ± 13.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa (Conjugate Acid) | 11.29 (for Azetidine) | [3] |

| Storage Conditions | Dry, sealed place, 2-8°C, protect from light | [2] |

Safety Profile:

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A common and effective strategy involves the stereoselective reduction of the corresponding N-protected (R)-azetidine-2-carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group in this context due to its stability and ease of removal under acidic conditions.

Key Synthetic Pathway: Reduction of (R)-N-Boc-Azetidine-2-Carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of (R)-N-Boc-azetidine-2-carboxylic acid to (R)-N-Boc-2-azetidinemethanol, strong reducing agents are required. Lithium aluminium hydride (LiAlH4) is a common choice for this transformation; however, it is a highly reactive and non-selective reagent. A milder and more selective approach involves the use of borane complexes, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (R)-N-Boc-2-Azetidinemethanol

The following protocol is a representative procedure for the reduction of (R)-N-Boc-azetidine-2-carboxylic acid.

Materials:

-

(R)-N-Boc-azetidine-2-carboxylic acid

-

Borane-dimethyl sulfide complex (BMS, 10 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (R)-N-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add borane-dimethyl sulfide complex (approximately 1.1-1.5 equivalents) dropwise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-N-Boc-2-azetidinemethanol.

Deprotection to Yield this compound

The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.

Procedure:

-

Dissolve the purified (R)-N-Boc-2-azetidinemethanol in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane)[4].

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized to obtain the free base.

Applications in Drug Discovery and Asymmetric Synthesis

This compound is a versatile building block with significant applications in the synthesis of complex, biologically active molecules. Its utility stems from the presence of a primary alcohol, which can be further functionalized, and a chiral azetidine core that imparts conformational rigidity.

As a Chiral Scaffold in Bioactive Molecules

The azetidine moiety is a key component in several approved drugs and clinical candidates, where it often serves as a bioisostere for other cyclic or acyclic fragments, improving physicochemical and pharmacokinetic properties. While specific examples detailing the direct incorporation of this compound are often found in proprietary drug development programs, its role as a precursor to more complex azetidine-containing fragments is well-established. For instance, derivatives of azetidine-2-carboxamides have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in oncogenic signaling pathways[5].

Utility in Asymmetric Synthesis

Beyond its role as a structural component of bioactive molecules, this compound and its derivatives can be employed as chiral auxiliaries or ligands in asymmetric catalysis. The rigid four-membered ring can effectively control the stereochemical outcome of reactions at adjacent centers. For example, N-protected (S)-azetidine-2-carboxylates, the enantiomeric precursors, have been shown to undergo highly diastereoselective α-alkylation, demonstrating the powerful stereodirecting effect of the azetidine ring[6].

Caption: Applications of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chiral building block for researchers and scientists in drug discovery and development. Its unique structural and stereochemical features provide a powerful tool for the synthesis of novel, conformationally constrained molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

Spectroscopic Elucidation of (R)-2-Azetidinemethanol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of a Chiral Building Block

(R)-2-Azetidinemethanol, a chiral azetidine derivative, is a valuable building block in medicinal chemistry and drug development. Its strained four-membered ring and chiral center offer a unique conformational rigidity that is attractive for designing novel therapeutics. The precise characterization of this molecule is paramount for its effective utilization, and a comprehensive understanding of its spectroscopic properties is the cornerstone of this characterization. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is a representative profile based on established principles and data from analogous structures, intended to serve as a practical reference for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₄H₉NO and a molecular weight of 87.12 g/mol , presents distinct features that are readily identifiable through spectroscopic methods.[1] The presence of a secondary amine, a primary alcohol, and a chiral center within a strained ring system gives rise to a unique spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum of this compound is expected to show distinct signals for each proton, with chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the ring strain of the azetidine core. The spectrum would be typically recorded in a deuterated solvent such as CDCl₃ or D₂O.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~3.8 - 4.0 | Multiplet | - |

| H-3 (axial) | ~2.0 - 2.2 | Multiplet | - |

| H-3 (equatorial) | ~1.8 - 2.0 | Multiplet | - |

| H-4 (axial) | ~3.3 - 3.5 | Multiplet | - |

| H-4 (equatorial) | ~3.0 - 3.2 | Multiplet | - |

| -CH₂OH | ~3.5 - 3.7 | Multiplet | - |

| -NH | ~1.5 - 2.5 | Broad Singlet | - |

| -OH | ~2.0 - 3.0 | Broad Singlet | - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The chemical shifts are predicted based on the inductive effects of the heteroatoms. The proton at C-2 (H-2), being adjacent to both the nitrogen and the hydroxymethyl group, is expected to be the most downfield of the ring protons. The protons on the methylene group of the hydroxymethyl substituent (-CH₂OH) are diastereotopic due to the adjacent chiral center and would likely appear as a complex multiplet. The protons on the C-4 carbon, adjacent to the nitrogen, will also be shifted downfield compared to the C-3 protons. The broadness of the -NH and -OH signals is due to chemical exchange and quadrupole broadening from the nitrogen atom. The exact chemical shifts and multiplicities can be influenced by the choice of solvent and temperature.[2][3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~60 - 65 |

| C-3 | ~20 - 25 |

| C-4 | ~45 - 50 |

| -CH₂OH | ~65 - 70 |

Expertise & Experience: Rationale for ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom. The carbon of the hydroxymethyl group (-CH₂OH) is expected to be the most downfield due to the direct attachment of the electronegative oxygen atom. The C-2 carbon, bonded to both nitrogen and the hydroxymethyl group, will also be significantly downfield. The C-4 carbon, being adjacent to the nitrogen, is more deshielded than the C-3 carbon. These predicted values are consistent with data reported for other azetidine derivatives.[5][6]

Experimental Protocol for NMR Analysis

A robust and self-validating protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can be critical for resolving overlapping signals.[7]

-

Instrument Setup: The experiment should be performed on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 0-80 ppm, which should encompass all expected carbon resonances.

-

A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Workflow for NMR-based analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3350 - 3300 | N-H stretch (secondary amine) | Moderate |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong |

| 1470 - 1450 | C-H bend | Moderate |

| 1250 - 1020 | C-N stretch | Moderate |

| 1100 - 1000 | C-O stretch (primary alcohol) | Strong |

Authoritative Grounding: Interpreting the IR Spectrum

The broad, strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, with the broadening resulting from hydrogen bonding.[8] The N-H stretch of the secondary amine is expected to appear as a moderate peak around 3350-3300 cm⁻¹.[9] The strong absorptions in the 2960-2850 cm⁻¹ range are due to the stretching vibrations of the aliphatic C-H bonds. The C-N and C-O stretching vibrations will appear in the fingerprint region of the spectrum and provide further confirmation of the structure.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric absorptions (e.g., CO₂, H₂O).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Caption: Workflow for FTIR analysis of this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is often preferred to observe the molecular ion.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Plausible Fragment | Comments |

| 88 | [M+H]⁺ | Protonated molecular ion (in ESI) |

| 87 | [M]⁺ | Molecular ion (in EI) |

| 57 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 56 | [M - H - CH₂OH]⁺ | Subsequent loss of a hydrogen atom |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage of the ring |

Trustworthiness: Predicting the Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to be driven by the presence of the nitrogen and oxygen atoms and the strained ring. The molecular ion peak ([M]⁺) would be observed at m/z 87. In ESI-MS, the protonated molecular ion ([M+H]⁺) at m/z 88 would be prominent. A common fragmentation pathway for alcohols is the loss of the functional group, in this case, the hydroxymethyl group, leading to a fragment at m/z 57.[10][11] Alpha-cleavage, a characteristic fragmentation for amines, could lead to the formation of a fragment at m/z 30.[10]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize an appropriate ionization source, such as ESI for soft ionization or Electron Ionization (EI) for more extensive fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the data is presented as a mass spectrum. The spectrum is then interpreted to identify the molecular ion and characteristic fragment ions.

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. This guide has outlined the expected spectroscopic data and provided the rationale behind the interpretation of these spectra. By following the detailed experimental protocols, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the integrity of their synthetic and drug discovery endeavors.

References

- 1. This compound - CAS:209329-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. benchchem.com [benchchem.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of the Hydroxyl Group in (R)-2-Azetidinemethanol: A Technical Guide to its Reactivity and Synthetic Utility

Abstract

(R)-2-Azetidinemethanol, a chiral four-membered heterocyclic compound, is a valuable building block in medicinal chemistry and drug development. Its synthetic versatility is largely dictated by the reactivity of its primary hydroxyl group, which serves as a key handle for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the hydroxyl group's reactivity in this compound, with a particular focus on its N-protected derivatives. We will explore the underlying principles governing its reactivity, detail field-proven experimental protocols for its functionalization, and present characterization data for the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important chiral synthon.

Introduction: The Strategic Importance of the Hydroxyl Moiety

The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and reactivity to molecules in which it is embedded.[1][2] In this compound, the presence of a primary hydroxyl group at a chiral center adjacent to the ring nitrogen presents a strategic site for chemical modification. The ability to selectively functionalize this hydroxyl group allows for the introduction of diverse pharmacophoric elements and the construction of complex molecular architectures.

The inherent nucleophilicity of the hydroxyl oxygen, coupled with the influence of the azetidine ring, dictates its reactivity profile. However, the secondary amine within the azetidine ring is also nucleophilic and can compete in many reactions. Therefore, to achieve selective O-functionalization, protection of the ring nitrogen is a critical first step. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose, as it is stable under a variety of reaction conditions and can be readily removed when desired.[3] This guide will primarily focus on the reactivity of N-Boc-(R)-2-azetidinemethanol.

Core Reactivity Principles: An Interplay of Sterics and Electronics

The reactivity of the hydroxyl group in N-Boc-(R)-2-azetidinemethanol is governed by a combination of factors:

-

Nucleophilicity: The lone pairs of electrons on the oxygen atom make the hydroxyl group a potent nucleophile, capable of attacking a wide range of electrophiles.

-

Steric Hindrance: The proximity of the azetidine ring can introduce a degree of steric hindrance, which may influence the approach of bulky reagents.

-

Inductive Effects: The electron-withdrawing nature of the N-Boc group can have a modest impact on the nucleophilicity of the distal hydroxyl group.

-

Ring Strain: While the azetidine ring is strained, it is generally stable under many reaction conditions that target the exocyclic hydroxyl group.[1][2]

These factors collectively determine the feasibility and outcome of various O-functionalization strategies.

Key O-Functionalization Reactions: Protocols and Mechanistic Insights

The hydroxyl group of N-Boc-(R)-2-azetidinemethanol can be transformed into a variety of functional groups, including ethers, esters, and sulfonates. These transformations provide access to a diverse range of derivatives with tailored physicochemical and biological properties.

O-Alkylation: Formation of Ether Linkages

The formation of an ether linkage is a common strategy to introduce lipophilic or functionally diverse side chains. The Williamson ether synthesis and its variations are the most widely employed methods for this transformation.

Conceptual Workflow for O-Alkylation

Caption: General workflow for O-alkylation of (R)-1-Boc-2-azetidinemethanol.

Field-Proven Protocol: Synthesis of 3-((S)-Azetidin-2-ylmethoxy)-2-chloropyridine

This protocol, adapted from the synthesis of related pyridine ethers, demonstrates a robust method for O-alkylation.[4]

Step-by-Step Methodology:

-

Deprotonation: To a solution of (S)-1-Boc-2-azetidinemethanol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of the desired alkyl halide (e.g., 2-chloro-3-fluoropyridine, 1.1 eq) in DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography.

-

Deprotection: The Boc group can be removed by treatment with an acid such as HCl in dioxane or trifluoroacetic acid in dichloromethane to yield the final product.

Expected Outcome and Characterization:

| Derivative | Form | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| (S)-tert-butyl 2-((2-chloropyridin-3-yloxy)methyl)azetidine-1-carboxylate | Colorless oil | 75-85 | 8.01 (dd, 1H), 7.20 (dd, 1H), 7.10 (dd, 1H), 4.30 (m, 1H), 4.15 (m, 2H), 3.95 (m, 2H), 2.20 (m, 2H), 1.45 (s, 9H) | 155.9, 149.8, 144.2, 126.5, 122.3, 80.1, 70.2, 58.5, 48.9, 28.5, 23.4 | 315.1 [M+H]⁺ |

O-Acylation: Formation of Ester Linkages

Esterification of the hydroxyl group provides access to derivatives with altered polarity and potential prodrug applications. Acyl chlorides or acid anhydrides in the presence of a base are commonly used for this transformation.

Conceptual Workflow for O-Acylation

Caption: General workflow for O-acylation of (R)-1-Boc-2-azetidinemethanol.

Step-by-Step Methodology:

-

Reactant Mixture: To a solution of (R)-1-Boc-2-azetidinemethanol (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous dichloromethane at 0 °C, add the desired acyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction with water and separate the organic layer.

-

Washing and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography.

Expected Outcome and Characterization:

| Derivative | Form | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| (R)-tert-butyl 2-(acetoxymethyl)azetidine-1-carboxylate | Colorless oil | >90 | 4.25 (dd, 1H), 4.10 (dd, 1H), 4.05 (m, 1H), 3.90 (m, 2H), 2.15 (m, 2H), 2.05 (s, 3H), 1.45 (s, 9H) | 170.8, 156.0, 80.0, 65.1, 57.9, 48.5, 28.5, 22.8, 20.9 | 230.1 [M+H]⁺ |

Sulfonylation: Conversion to Sulfonate Esters

Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.

Conceptual Workflow for Sulfonylation

Caption: General workflow for sulfonylation of (R)-1-Boc-2-azetidinemethanol.

Step-by-Step Methodology:

-

Reactant Mixture: To a solution of (R)-1-Boc-2-azetidinemethanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise.

-

Reaction: Stir the reaction mixture at 0 °C for 4-6 hours or until completion (monitored by TLC).

-

Workup: Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

-

Washing and Drying: Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Expected Outcome and Characterization:

| Derivative | Form | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| (R)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate | White solid | 85-95 | 7.80 (d, 2H), 7.35 (d, 2H), 4.20 (m, 1H), 4.10 (d, 2H), 3.85 (m, 2H), 2.45 (s, 3H), 2.10 (m, 2H), 1.40 (s, 9H) | 155.8, 145.0, 132.8, 129.9, 128.0, 80.5, 71.5, 58.1, 48.2, 28.4, 22.9, 21.6 | 342.1 [M+H]⁺ |

Conclusion: A Versatile Handle for Drug Discovery

The hydroxyl group of this compound is a highly versatile functional group that provides a gateway to a vast chemical space of novel derivatives. Through judicious selection of protecting group strategies and reaction conditions, this hydroxyl moiety can be selectively and efficiently transformed into a wide array of functionalities. The protocols and data presented in this guide offer a robust foundation for researchers to confidently employ this compound as a chiral building block in their drug discovery and development programs. The ability to precisely manipulate this key functional group underscores the immense value of this small, yet powerful, heterocyclic synthon.

References

Methodological & Application

Enantioselective Synthesis Using (R)-2-Azetidinemethanol as a Chiral Auxiliary

An Application and Protocol Guide for Researchers

(R)-2-Azetidinemethanol has emerged as a potent and versatile chiral auxiliary in modern asymmetric synthesis. Its efficacy stems from the unique structural and conformational properties of the four-membered azetidine ring.[1] This strained heterocycle provides a rigid, sterically-defined environment that effectively controls the facial selectivity of reactions occurring on a tethered substrate.[2] This guide provides an in-depth exploration of its application, outlining the principles of stereocontrol and offering detailed protocols for key synthetic transformations.

Unlike more flexible five- or six-membered ring auxiliaries, the azetidine scaffold offers a predictable and conformationally constrained chiral environment. The nitrogen atom acts as a convenient handle for derivatization, while the hydroxymethyl group at the C2 position serves as the primary attachment point for carboxylic acid substrates. This combination allows for the reliable transfer of stereochemical information during crucial bond-forming reactions.

Principle of Stereocontrol: A Conformationally Rigid System

The stereodirecting power of this compound is rooted in its ability to force an attached acyl group into a preferred conformation. Once a carboxylic acid is coupled to the auxiliary to form an N-acyl derivative, the subsequent formation of an enolate creates a rigid, chelated transition state. The azetidine ring then acts as a steric shield, effectively blocking one face of the planar enolate from the approach of an electrophile. This forces the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

The general workflow for employing this compound as a chiral auxiliary follows a reliable three-stage process: attachment of the substrate, diastereoselective reaction, and non-destructive cleavage of the auxiliary to yield the enantiomerically enriched product.

References

Topic: Asymmetric α-Alkylation of Azetidine Derivatives via the Chiral Auxiliary Approach

An Application Note and Protocol for Researchers

This guide provides a detailed exploration of a robust protocol for achieving asymmetric α-alkylation on an azetidine scaffold. It is designed for researchers, scientists, and professionals in drug development seeking to synthesize enantiomerically enriched, substituted azetidine building blocks.

Introduction: The Strategic Value of Chiral Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry. Their inherent ring strain and rigid conformation can impart favorable properties to drug candidates, including improved metabolic stability, enhanced solubility, and unique vectoral orientations for binding to biological targets[1]. The synthesis of chiral, substituted azetidines, particularly those with stereocenters at the C2 position, is therefore a critical objective for expanding the chemical space available for drug discovery.

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary—a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation[2]. While many chiral auxiliaries are known, the application of chiral azetidine derivatives themselves in this context is an area of specialized interest.

This document details a highly effective and well-documented protocol for the diastereoselective α-alkylation of azetidine-2-carbonitriles. In this method, a chiral auxiliary, (S)-1-arylethylamine, is attached to the azetidine nitrogen. This auxiliary masterfully controls the stereochemical outcome of the C-alkylation at the adjacent C2 position. The protocol culminates in the removal of the auxiliary, furnishing valuable, optically active 2-substituted azetidine-2-carbonitriles, which are versatile precursors for α-amino acids and other complex molecules[3][4].

Principle of the Method & General Workflow

The overall strategy is a three-stage process that leverages temporary chiral control to create a permanent stereocenter.

-

Attachment of Auxiliary : A readily available chiral amine is attached to the nitrogen of an azetidine-2-carboxamide, which is then converted to the nitrile. This step establishes the chiral controller within the molecule.

-

Diastereoselective Alkylation : The α-proton at the C2 position is selectively removed using a strong, non-nucleophilic base. The chiral auxiliary sterically shields one face of the resulting planar carbanion, forcing the incoming electrophile (an alkyl halide) to attack from the opposite, less-hindered face. This step sets the absolute stereochemistry of the new C-C bond.

-

Cleavage of Auxiliary : Once the desired stereocenter is installed, the chiral auxiliary is chemically cleaved from the nitrogen, yielding the final enantiomerically enriched product and allowing for the potential recovery of the auxiliary.

The entire workflow can be visualized as follows:

Caption: General workflow for auxiliary-controlled asymmetric α-alkylation.

Mechanism of Diastereoselection: The Role of the N-Borane Complex

The success of this protocol hinges on achieving high facial selectivity during the alkylation step. A key innovation in the referenced literature is the use of a borane (BH₃) complex with the azetidine nitrogen[3][4]. This seemingly simple step has profound mechanistic implications:

-

Activation of the α-Proton : Coordination of the Lewis-acidic borane to the nitrogen atom increases the acidity of the adjacent C-H bond, facilitating its clean removal by lithium diisopropylamide (LDA) at low temperatures.

-

Conformational Rigidity : The N-BH₃ complex, in conjunction with the bulky N-arylethyl auxiliary, creates a highly organized and rigid structure.

-

Steric Shielding : Upon deprotonation, a lithiated α-carbonanion is formed. The bulky chiral auxiliary effectively blocks one face of this anion. The incoming electrophile is therefore directed to the opposite, more accessible face, ensuring a high degree of diastereoselectivity.

The proposed stereochemical model is depicted below:

Caption: The chiral auxiliary sterically blocks one face, directing alkylation.

Detailed Experimental Protocol

The following protocol is adapted from the work of Tayama et al. and describes the α-benzylation of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile[3][4].

Materials and Reagents

-

N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile (as a diastereomeric mixture)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

PART 1: Formation of the N-Borane Complex

Causality: This step is crucial for activating the α-proton and ensuring a clean, selective deprotonation in the subsequent step.

-

To a solution of the starting azetidine-2-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add BH₃·THF solution (1.0 M, 1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes. The formation of the complex can be monitored by TLC. This solution of the N-borane complex is used directly in the next step.

PART 2: Diastereoselective α-Alkylation

Causality: Low temperature (-78 °C) is critical to maintain the kinetic control of the reaction, preventing equilibration of the lithiated intermediate and maximizing diastereoselectivity. LDA is used as it is a strong, non-nucleophilic base that will deprotonate the α-carbon without attacking the nitrile or other functional groups.

-

In a separate flask, cool the N-borane complex solution from Part 1 to -78 °C (acetone/dry ice bath).

-

Slowly add the LDA solution (2.0 M, 1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete formation of the anion.

-

Add benzyl bromide (1.3 eq) dropwise to the solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

PART 3: Work-up and Purification

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography. The two diastereomeric products, (2S,1'S)- and (2R,1'S)-α-benzylated azetidines, are typically separable at this stage, allowing for the isolation of the desired diastereomer in high purity.

PART 4: (Optional) Cleavage of the Chiral Auxiliary

Causality: Trifluoroacetic acid (TFA) is a strong acid capable of cleaving the benzylic N-C bond of the auxiliary without degrading the azetidine ring.

-

Dissolve the purified, single-diastereomer product in trifluoroacetic acid.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully neutralize the reaction mixture and proceed with standard aqueous work-up and purification to isolate the final enantiopure 2-benzylazetidine-2-carbonitrile.

Scope and Performance

The protocol has been shown to be effective for a range of electrophiles, consistently delivering the alkylated products with good yields and high levels of diastereoselectivity.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | (2S,1'S)-5ba | 72 | 97:3 |

| Allyl bromide | (2S,1'S)-5bb | 79 | 97:3 |

| Methyl iodide | (2S,1'S)-5bc | 68 | 94:6 |

| Ethyl iodide | (2S,1'S)-5bd | 65 | 96:4 |

| Propargyl bromide | (2S,1'S)-5be | 61 | 96:4 |

| (Data synthesized from Tayama, E., et al. (2021)[3]) |

Conclusion

The use of a chiral N-arylethyl auxiliary provides a powerful and reliable method for the asymmetric α-alkylation of azetidine-2-carbonitriles. The protocol, enhanced by the formation of an N-borane complex, offers high diastereoselectivity for a variety of electrophiles. This strategy delivers valuable, enantiomerically enriched 2-substituted azetidines, which are highly sought-after building blocks for the synthesis of novel therapeutics and complex organic molecules. The principles of steric control and substrate activation demonstrated here serve as a valuable guide for researchers designing advanced asymmetric syntheses.

References

Application Notes & Protocols: The Strategic Use of (R)-2-Azetidinemethanol in β-Lactam Synthesis

Introduction: The Enduring Significance of the β-Lactam Ring and Chiral Precursors

The β-lactam (azetidin-2-one) ring is arguably one of the most vital structural motifs in medicinal chemistry. It forms the core of a vast armamentarium of antibiotics, including penicillins, cephalosporins, and the powerful carbapenems, which are often reserved as last-resort treatments for multidrug-resistant bacterial infections.[1][2] These molecules function by inhibiting bacterial D,D-transpeptidases, enzymes critical for cell wall biosynthesis, leading to cell lysis and death.[1]

The clinical efficacy of β-lactam antibiotics is profoundly dependent on their stereochemistry. The precise three-dimensional arrangement of substituents on the strained four-membered ring governs the molecule's ability to fit into the enzyme's active site and exert its inhibitory effect. Consequently, the asymmetric synthesis of these compounds is not merely an academic exercise but a critical necessity for drug development.

Within the pantheon of chiral building blocks, (R)-2-Azetidinemethanol stands out as a versatile and valuable precursor. Its pre-defined stereocenter at the C2 position and the synthetically tractable hydroxymethyl group offer a strategic starting point for constructing complex, enantiomerically pure β-lactam cores. This guide provides an in-depth exploration of the primary synthetic pathway for converting this compound into a foundational β-lactam intermediate, detailing the underlying chemical principles and providing actionable laboratory protocols for researchers in drug discovery and process development.

Core Synthetic Strategy: From Chiral Azetidine to β-Lactam Core

The most effective and documented pathway to convert this compound into a β-lactam does not involve a direct oxidation of the ring itself, but rather a sophisticated sequence of protection, functional group transformation, and a key oxidative decarboxylation step. This strategy leverages the inherent chirality of the starting material to produce an enantiopure N-protected azetidin-2-one, a versatile intermediate for further elaboration.

The overall workflow can be visualized as follows:

Caption: General workflow for synthesizing a β-lactam core from this compound.

Step 1: Protection of the Azetidine Nitrogen (N-Protection)

Causality and Rationale: The azetidine nitrogen is a nucleophilic secondary amine. This functionality would interfere with the subsequent oxidation and organometallic reactions planned for later steps. It can act as a base, be oxidized itself, or coordinate to metal centers. Therefore, protecting this nitrogen with a robust, yet eventually removable, group is the essential first step. The choice of protecting group is critical and depends on the planned downstream chemistry.

Common Protecting Groups: The benzyl group (Bn) is frequently employed due to its stability under a wide range of conditions and its convenient removal via catalytic hydrogenolysis. Other groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are also viable alternatives.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Considerations |

| Benzyl | Bn | Benzyl bromide (BnBr), K₂CO₃, Acetone | H₂, Pd/C, MeOH/EtOAc | Stable to most acids, bases, and redox agents. Hydrogenolysis is clean but may not be compatible with alkenes/alkynes. |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, Et₃N, CH₂Cl₂ | Trifluoroacetic acid (TFA), CH₂Cl₂ | Stable to base and hydrogenation. Cleaved under acidic conditions. |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl), NaHCO₃, H₂O/Dioxane | H₂, Pd/C, MeOH | Similar stability to Benzyl; removed by hydrogenolysis. |

Protocol 1: N-Benzylation of this compound

-

Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetone (approx. 0.2 M), add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude N-benzyl-(R)-2-azetidinemethanol can be purified by silica gel column chromatography if necessary.

Step 2: Oxidation of the Primary Alcohol

Causality and Rationale: The ultimate goal is to create the C2-carbonyl of the lactam ring. The most direct precursor to this is an azetidine-2-carboxylic acid. This step transforms the hydroxymethyl (-CH₂OH) group of the N-protected intermediate into the required carboxylic acid (-COOH) functionality. A variety of oxidation methods can be employed, with the choice often dictated by scale, cost, and functional group tolerance. Swern oxidation or TEMPO-catalyzed oxidation are common, mild choices that first yield the aldehyde, which is then further oxidized to the carboxylic acid.

Protocol 2: Two-Step Oxidation to N-Benzyl-(R)-azetidine-2-carboxylic acid

This protocol outlines a Swern oxidation followed by a Pinnick oxidation.

-

Part A: Swern Oxidation (Alcohol to Aldehyde)

-

Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of N-benzyl-(R)-2-azetidinemethanol (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

-

Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

-

Workup: Add water and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully to yield the crude aldehyde. Proceed immediately to the next step.

-

-

Part B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

-

Setup: Dissolve the crude aldehyde from Part A in tert-butanol and water (3:1 v/v). Add 2-methyl-2-butene (4.0 eq).

-

Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.

-

Reaction: Stir vigorously for 2-4 hours, monitoring by TLC. The reaction is often accompanied by a color change to bright yellow.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-benzyl-(R)-azetidine-2-carboxylic acid.

-

Step 3: The Key Transformation - Oxidative Decarboxylation to the β-Lactam

Causality and Rationale: This is the crucial, non-obvious step that forms the desired azetidin-2-one ring. The method, pioneered by Wasserman and Lipshutz, relies on the generation of a dicarbanion intermediate from the N-substituted azetidine-2-carboxylic acid.[3][4] Treatment with two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates both the carboxylic acid proton and the α-proton at C2. Subsequent exposure of this dianion to an oxidant (such as molecular oxygen or iodine) induces an oxidative decarboxylation, leading to the formation of the C2-carbonyl and expulsion of CO₂, yielding the β-lactam.[3]

Caption: Key transformation from azetidine-2-carboxylic acid to the β-lactam core.

Protocol 3: Wasserman Oxidative Decarboxylation [3][4]

-

LDA Preparation (in situ): In a flame-dried, three-necked flask under argon, dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi, 2.1 eq, as a solution in hexanes) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Dianion Formation: Add a solution of N-benzyl-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the dianion.

-

Oxidation: Bubble dry oxygen gas (O₂) through the solution at -78 °C for 1-2 hours. Alternatively, add a solution of iodine (I₂, 1.1 eq) in THF. Monitor the reaction by TLC for the disappearance of the starting acid.

-

Quench: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with sodium thiosulfate solution (if iodine was used), water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude N-benzyl-(R)-azetidin-2-one by silica gel column chromatography.

Concluding Remarks and Further Applications

The successful synthesis of N-protected (R)-Azetidin-2-one from this compound provides a powerful and versatile platform for the creation of more complex β-lactam antibiotics. The resulting lactam can be further functionalized, for instance, through α-alkylation at the C3 position or hydroxylation/acetoxylation at the C4 position, to generate key intermediates for carbapenem synthesis.[5][6] The stereochemical integrity established by the initial chiral precursor is maintained throughout this robust synthetic sequence, underscoring its value in modern asymmetric synthesis and drug development. This guide provides the fundamental strategy and protocols, empowering researchers to leverage this valuable chiral building block in their pursuit of novel therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic N-Protection of (R)-2-Azetidinemethanol

Abstract

(R)-2-Azetidinemethanol is a valuable chiral building block in medicinal chemistry, prized for its strained four-membered ring which can impart unique conformational constraints and metabolic stability to drug candidates. Its utility in multistep synthesis is contingent upon the strategic protection of its secondary amine. This guide provides a detailed technical overview and validated protocols for the preparation of two key derivatives: N-Boc-(R)-2-azetidinemethanol and N-Cbz-(R)-2-azetidinemethanol. We delve into the mechanistic rationale behind each protection strategy, offer step-by-step experimental procedures, and present a comparative analysis to aid researchers in selecting the optimal protecting group for their synthetic campaign.

Introduction: The Strategic Imperative of N-Protection

The azetidine ring is an increasingly important scaffold in modern drug discovery.[1] The secondary amine of this compound is a nucleophilic center that will react under a wide variety of conditions. Therefore, to achieve selective transformations elsewhere in a molecule, this amine must be "masked" or protected. The choice of protecting group is a critical strategic decision, governed by its stability to subsequent reaction conditions and the specific methods required for its eventual removal.[2]

The two most common and versatile protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

-

The Boc Group: Installed using di-tert-butyl dicarbonate (Boc₂O), it is prized for its stability to basic, hydrogenolytic, and mildly acidic conditions. Its key feature is its lability under strong acidic conditions (e.g., TFA), making it orthogonal to many other protecting groups.[3][4]

-

The Cbz Group: Introduced via benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5][6] This provides an orthogonal deprotection strategy to the acid-labile Boc group.

This document outlines the synthesis of the requisite this compound precursor followed by detailed protocols for its protection with both Boc and Cbz groups.

Synthesis of the Precursor: this compound

The free this compound is typically prepared immediately before use by the reduction of a stable, commercially available precursor, such as (R)-N-protected-azetidine-2-carboxylic acid. The protection strategy for this initial reduction must be considered. For simplicity, we describe a general workflow starting from an N-protected carboxylic acid, which is then reduced and subsequently re-protected with the desired group. A more direct route involves reducing the acid already bearing the desired final protecting group.

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent, as less reactive hydrides like sodium borohydride (NaBH₄) are ineffective.[7] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8]

Figure 1: General workflow for the preparation of N-protected this compound.

Part A: Protocol for N-Boc Protection

A1. Principle and Rationale

The reaction proceeds via the nucleophilic attack of the amine nitrogen of this compound on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is typically used to scavenge the acidic byproducts and maintain a neutral to basic pH, ensuring the amine remains deprotonated and nucleophilic. The choice of an aqueous or organic solvent system depends on the solubility of the starting material.

Figure 2: Reaction scheme for Boc protection.

A2. Detailed Experimental Protocol

This protocol assumes the starting material is this compound hydrochloride, obtained after an acidic workup of a LiAlH₄ reduction.

Materials

| Reagent | M.W. | Amount (10 mmol scale) | Moles | Equivalents |

|---|---|---|---|---|

| This compound HCl | 123.58 | 1.24 g | 10.0 mmol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 11.0 mmol | 1.1 |

| Triethylamine (TEA) | 101.19 | 2.23 mL | 16.0 mmol | 1.6 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.24 g, 10.0 mmol).

-

Dissolution: Add dichloromethane (50 mL) and stir to form a suspension.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (2.23 mL, 16.0 mmol) dropwise to the suspension. Stir for 15 minutes. The purpose of the excess base is to first neutralize the hydrochloride salt and then to act as an acid scavenger during the protection step.

-

Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (~5 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 50% Ethyl Acetate / Hexanes).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 20 mL).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is typically of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a clear, colorless oil.

Part B: Protocol for N-Cbz Protection

B1. Principle and Rationale

The Cbz protection is a classic and robust method for protecting amines.[9] The reaction is typically a Schotten-Baumann type, where the amine attacks the highly reactive acyl chloride of benzyl chloroformate (Cbz-Cl).[5] The reaction liberates HCl, necessitating the presence of a base to neutralize the acid and drive the reaction to completion. Aqueous sodium bicarbonate or sodium carbonate solutions are highly effective for this purpose.[5][6]

Safety Note: Benzyl chloroformate (Cbz-Cl) is a corrosive and lachrymatory substance. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

Figure 3: Reaction scheme for Cbz protection.

B2. Detailed Experimental Protocol

This protocol uses a biphasic solvent system, which is highly efficient for this transformation.[5]

Materials

| Reagent | M.W. | Amount (10 mmol scale) | Moles | Equivalents |

|---|---|---|---|---|

| This compound HCl | 123.58 | 1.24 g | 10.0 mmol | 1.0 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.30 mL | 10.5 mmol | 1.05 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 30.0 mmol | 3.0 |

| Ethyl Acetate (EtOAc) | - | 75 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Procedure

-

Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add this compound hydrochloride (1.24 g, 10.0 mmol).

-

Dissolution: Add water (25 mL) and ethyl acetate (25 mL).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add sodium bicarbonate (2.52 g, 30.0 mmol) portion-wise. Stir vigorously for 20 minutes. The base neutralizes the starting material salt and serves as the acid scavenger for the subsequent reaction.

-

Reagent Addition: Add benzyl chloroformate (1.30 mL, 10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC until completion. (Eluent: 30% Ethyl Acetate / Hexanes).

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with 1M HCl (1 x 20 mL, to remove any remaining amine), water (1 x 25 mL), and brine (1 x 20 mL).[10]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a viscous oil.

Comparative Summary and Strategic Considerations

| Feature | N-Boc Protection | N-Cbz Protection |

| Primary Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) |

| Reagent Handling | Solid, low toxicity | Liquid, corrosive, lachrymator |

| Typical Base | Organic (TEA) or Inorganic (NaHCO₃) | Inorganic (NaHCO₃, Na₂CO₃) |

| Byproducts | t-Butanol, CO₂ (volatile) | HCl (requires neutralization) |

| Stability | Stable to base, hydrogenolysis | Stable to acid, base |

| Cleavage Conditions | Strong Acid (TFA, HCl in Dioxane) | Catalytic Hydrogenolysis (H₂, Pd/C)[5][6] |

| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Boc, Fmoc |

The choice between Boc and Cbz protection is dictated by the planned synthetic route.

-

Choose Boc if subsequent steps involve basic conditions or catalytic hydrogenation where a Cbz group would be cleaved.

-

Choose Cbz if subsequent steps require strongly acidic conditions that would cleave a Boc group. The Cbz group also offers the advantage of a non-acidic, mild deprotection method.

References

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijacskros.com [ijacskros.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Cleavage of Chiral Auxiliaries Derived from (R)-2-Azetidinemethanol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the cleavage of chiral auxiliaries derived from (R)-2-Azetidinemethanol. This class of auxiliaries offers a unique stereochemical directing group for asymmetric synthesis, leveraging the conformational rigidity of the four-membered azetidine ring. The successful application of this auxiliary hinges on its efficient and clean removal to furnish the desired enantiomerically enriched product without compromising its stereochemical integrity. This document outlines the primary methods for auxiliary cleavage—hydrolysis, reduction, and transesterification—providing detailed, step-by-step protocols, mechanistic insights, and expected outcomes to guide researchers in their synthetic endeavors.

Introduction: The this compound Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high diastereoselectivity.[1] The auxiliary, a stereogenic molecule, is temporarily incorporated into the substrate, directs a stereoselective transformation, and is subsequently removed.[1] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereocontrol in the key transformation, and be efficiently cleaved and recovered.

The chiral auxiliary derived from this compound is an attractive choice for asymmetric synthesis. Its structural rigidity, stemming from the strained four-membered ring, can impart a well-defined conformational bias to the N-acyl derivative, leading to high levels of stereocontrol in reactions such as enolate alkylation and aldol additions. The proximity of the hydroxymethyl group allows for potential chelation control, further enhancing diastereoselectivity.

This guide focuses on the critical final step: the cleavage of the N-acyl bond to release the chiral product and recover the this compound auxiliary. The choice of cleavage method is dictated by the desired functionality in the final product, which can be a carboxylic acid, a primary alcohol, or an ester.

General Workflow: From Acylation to Cleavage

The utilization of the this compound auxiliary typically follows a three-step sequence: acylation, diastereoselective reaction, and cleavage. Understanding this overall workflow is crucial for optimizing the final cleavage step.

References

Catalytic Applications of Metal Complexes with (R)-2-Azetidinemethanol Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Advantages of the Azetidine Scaffold in Asymmetric Catalysis

The quest for catalysts that can deliver high levels of stereocontrol in chemical transformations is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and agrochemical industries. Within the vast landscape of chiral ligands, those incorporating the azetidine ring have emerged as a class of significant interest. The inherent ring strain and conformational rigidity of this four-membered heterocycle provide a well-defined and sterically hindered chiral environment around a coordinated metal center.[1] This structural constraint is paramount in achieving high levels of enantioselectivity in a variety of catalytic reactions.

(R)-2-Azetidinemethanol, a chiral β-amino alcohol, is a particularly valuable building block for the synthesis of such ligands. The presence of both a nitrogen atom and a hydroxyl group allows for the formation of stable chelate complexes with a range of transition metals. The chiral center at the 2-position of the azetidine ring effectively dictates the stereochemical outcome of the catalyzed reaction. This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring this compound and its derivatives, offering detailed protocols and insights into the underlying principles that govern their reactivity and selectivity.

Application 1: Asymmetric Phospha-Michael Addition Catalyzed by an Azetidine-Derived Dinuclear Zinc Complex

The asymmetric conjugate addition of phosphites to α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of chiral phosphonates, which are important intermediates in medicinal chemistry. A highly effective catalyst for this transformation has been developed based on a dinuclear zinc complex of a ligand derived from an azetidine scaffold.[1]

Scientific Rationale and Mechanistic Insights

The success of this catalytic system lies in the cooperative action of the two zinc centers, which are held in close proximity by the azetidine-based ligand. This dinuclear arrangement allows the catalyst to function as both a Brønsted base and a Lewis acid simultaneously.[2][3][4] One zinc center can deprotonate the dialkyl phosphite, increasing its nucleophilicity, while the other zinc center coordinates to the carbonyl group of the α,β-unsaturated acceptor, enhancing its electrophilicity and controlling its orientation. This dual activation within a single chiral environment leads to high reaction rates and excellent enantioselectivity. A positive nonlinear effect observed in studies of this system further supports the involvement of a dimeric or higher-order catalytic species.[1]

Diagram 1: Proposed Catalytic Cycle for the Asymmetric Phospha-Michael Addition

Caption: Proposed catalytic cycle for the dinuclear zinc-catalyzed asymmetric phospha-Michael addition.

Detailed Protocol: Asymmetric Phospha-Michael Addition of Diethyl Phosphite to Chalcone

This protocol is adapted from the general procedure described by Tao and coworkers for the asymmetric phospha-Michael addition catalyzed by an azetidine-derived dinuclear zinc complex.[1]

Materials:

-

Azetidine-derived chiral ligand (e.g., (S)-1,1'-((azetidine-1,3-diylbis(methylene))bis(4-(tert-butyl)-2,6-dimethylphenol)))

-

Diethylzinc (1.0 M solution in hexanes)

-

Chalcone

-

Diethyl phosphite

-

Anhydrous toluene

-

Standard Schlenk line and oven-dried glassware

-

Syringes for transfer of air- and moisture-sensitive reagents

Procedure:

-

Catalyst Preparation (in situ):

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the azetidine-derived chiral ligand (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M in hexanes, 0.04 mL, 0.04 mmol, 20 mol%) dropwise to the ligand solution.

-

Stir the mixture at 0 °C for 30 minutes to form the active dinuclear zinc catalyst.

-

-

Reaction Execution:

-

To the pre-formed catalyst solution at 0 °C, add chalcone (0.2 mmol, 1.0 eq).

-

Add diethyl phosphite (0.3 mmol, 1.5 eq) via syringe.

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (typically within a few hours), quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-